Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-

Analytical Chemistry Environmental Monitoring Chemical Warfare Agent Detection

Researchers requiring precise polyurethane chain extension or certified analytical reference materials often face supply inconsistency for this specific thioether diol. This compound resolves both needs: - Directly validated for baseline separation of sulfur mustard hydrolysis products in an 11-min LC method, with confirmable detection at 1 ng/mL in urine via LC-MS/MS. - Functions as a specialty chain extender where the unique ether-thioether backbone imparts enhanced flexibility, chemical resistance, and post-polymerization crosslinking capability in high-performance coatings, adhesives, and sealants. Consistent 97% purity supports reproducible synthesis and unambiguous trace analysis.

Molecular Formula C8H18O3S2
Molecular Weight 226.4 g/mol
CAS No. 7426-02-0
Cat. No. B1268351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-
CAS7426-02-0
Molecular FormulaC8H18O3S2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC(CSCCOCCSCCO)O
InChIInChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2
InChIKeySYLONGMLAHNVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- Procurement Overview


Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- (CAS 7426-02-0), also known as bis(2-hydroxyethylthioethyl)ether, is a bifunctional thioether diol with the molecular formula C₈H₁₈O₃S₂ and a molecular weight of 226.36 g/mol . Its structure features two terminal hydroxyl groups separated by a flexible chain containing both ether and thioether linkages . This compound is commercially available at purities up to 97% and is primarily utilized as a chain extender and coupling agent in specialty polyurethane synthesis, where the combination of ether and thioether moieties is engineered to impart specific flexibility, mechanical, and chemical resistance properties to the final polymer [1]. It also serves a critical role as an analytical reference standard for detecting hydrolysis products of sulfur mustard chemical warfare agents [2].

Specialty Polyurethane Synthesis

Bifunctional thioether diol for chain extension and coupling, imparting flexibility and chemical resistance.

Analytical Reference Standard

Certified reference for sulfur mustard hydrolysis product detection in environmental and bioanalytical research.

Why Simple Diols Cannot Replace Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-


The molecular architecture of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- differentiates it from simpler diol alternatives like 2,2'-thiodiethanol (CAS 111-48-8) or diethylene glycol. Generic substitution fails because the compound's specific sequence of ether and thioether linkages between terminal hydroxyls dictates a unique combination of properties: the ether bond contributes backbone flexibility and polarity, while the thioether bonds enhance chemical resistance, refractive index, and provide post-polymerization crosslinking or oxidation sites [1]. In contrast, 2,2'-thiodiethanol lacks the central ether linkage and thus a significant degree of chain flexibility and polarity modulation [2]. Furthermore, as an analytical standard, the compound's unique retention time and mass spectral signature are essential for unambiguous identification in complex matrices like environmental samples or human urine, a task for which close analogs cannot serve as a direct substitute [3]. The quantitative evidence detailed below substantiates these points of differentiation.

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Simpler diols (e.g., 2,2'-thiodiethanol) lack the central ether linkage, altering backbone flexibility and polarity.

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Analog diols exhibit different chromatographic retention, preventing unambiguous marker identification in complex matrices.

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Non-thioether polyols cannot undergo post-polymerization oxidation to sulfoxide/sulfone for property tuning.

Quantitative Evidence: Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- vs. Analogs


Baseline Resolution of Oxy-Mustard Metabolites

In a method developed for the analysis of sulfur mustard hydrolysis products, bis(2-hydroxyethylthioethyl)ether (the target compound) was successfully baseline separated from seven structurally related compounds, including thiodiglycol (I), bis(2-hydroxyethylthio)methane (II), and 1,2-bis(2-hydroxyethylthio)ethane (III), within an 11-minute LC gradient program [1]. This performance is specific to the developed method and demonstrates the compound's unique chromatographic behavior, which is essential for accurate identification and quantification in complex mixtures.

Baseline Separation
Head-to-head
Baseline resolved from 7 other sulfur mustard hydrolysis products within an 11-min LC gradient.
Supports unambiguous oxy-mustard marker identification.
Method-specific outcome; verification recommended for other platforms.
Analytical Chemistry Environmental Monitoring Chemical Warfare Agent Detection

Trace-Level Detection in Human Urine

An isotope-dilution HPLC-APCI-MS/MS method was developed for quantifying sesqui- and oxy-mustard metabolites in human urine. For bis(2-hydroxyethylthioethyl)ether, the method achieved a reportable limit of detection of 1 ng/mL in 0.5 mL of urine, with relative standard deviations (RSD) of less than 10% [1]. This level of sensitivity is critical for biomonitoring studies where exposure levels are expected to be very low.

Trace-Level Detection
Reported
LOD 1 ng/mL in 0.5 mL human urine; RSD < 10%.
Supports trace bioanalysis sensitivity evaluation.
Isotope-dilution HPLC-APCI-MS/MS method.
Toxicology Bioanalysis Metabolite Profiling

Ether-Thioether Linkages: Flexibility and Chemical Resistance

The compound's structure contains two hydroxyl groups connected by a flexible chain that incorporates both ether and thioether linkages . This arrangement is distinct from simpler diol chain extenders like 2,2'-thiodiethanol (which lacks the central ether bond) and diethylene glycol (which lacks sulfur). The presence of the ether bond contributes to backbone flexibility and polarity, while the thioether groups enhance chemical resistance and provide sites for post-polymerization oxidation, allowing for tunable mechanical properties [1].

Backbone Architecture
Class-level
Ether-thioether sequence vs. thiodiethanol (ether absent) or diethylene glycol (sulfur absent).
May support tailored flexibility and chemical resistance.
Inferred from class knowledge; property verification advised.
Polymer Chemistry Polyurethane Synthesis Material Science

Thioether Linkages for Post-Polymerization Tunability

The presence of thioether functions in polythioether resins, such as those derived from this compound, offers a distinct advantage over purely ether-based polyols: the ability to alter thermal and mechanical properties by post-polymerization oxidation of the thioether linkages to sulfoxide or sulfone groups [1]. This provides a level of tunability and stability enhancement not available in conventional polyether urethanes.

Thioether Oxidation
Class-level
Thioether groups oxidizable to sulfoxide or sulfone, enabling post-polymerization property modification.
May provide post-cure tunability not available in pure ether polyols.
Qualitative property; requires formulation-specific validation.
Polymer Chemistry Material Stability Coating Formulation

Validated Applications for Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-


Analytical Standard for Chemical Warfare Agent Detection

This compound is a critical analytical standard for environmental testing laboratories and public health agencies involved in the verification of the Chemical Weapons Convention (CWC) or the monitoring of exposure to sulfur mustard agents. Its use is justified by its validated baseline separation from other hydrolysis products in an 11-minute LC method [6] and its proven detectability at 1 ng/mL levels in human urine using LC-MS/MS [4].

Chain Extender for Specialty Polyurethanes

For polymer chemists and formulators developing high-performance polyurethanes, this compound serves as a specialty chain extender. Its unique combination of ether and thioether linkages is leveraged to engineer materials with enhanced flexibility, chemical resistance, and the option for post-polymerization oxidative crosslinking or property modification [6][4]. This makes it suitable for demanding applications in coatings, adhesives, and sealants.

Intermediate for Thioether Macrocycles and Ligands

As a sulfur-containing oligo-ethylene glycol, this compound can function as a precursor in the synthesis of macrocyclic polyether-diester ligands with pyridine subcyclic units [6]. Its specific chain length and heteroatom composition are crucial for defining the cavity size and metal-binding properties of the resulting macrocycles, distinguishing it from shorter or non-sulfur analogs.

Research Tool for Decontamination Studies

In studies focused on the hydrolysis and decontamination of sulfur mustard (HD), this compound is identified as a specific end-product, comprising up to 24 wt% of the final hydrolysate under certain conditions [6]. Researchers investigating decontamination processes require this compound as a reference material to validate analytical methods and quantify decontamination efficiency.

Application
Selection Property
Validation Focus
Analytical Standard for CWC Verification
Chromatographic and mass spectral uniqueness
Baseline separation and trace LOD validation
Specialty PU Chain Extender
Ether-thioether backbone architecture
Flexibility, chemical resistance, oxidation tunability
Thioether Macrocycle Precursor
Defined heteroatom chain length
Cavity size and metal-binding property review
Decontamination Research Reference
Identified hydrolysis end-product
Hydrolysate composition and efficiency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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